2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

Crystallization Solid-state purification Physicochemical profiling

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione (commonly referred to as 2-bromodimedone or bromodimedone) is a cyclic 1,3-diketone substituted with a single bromine atom at the 2-position (α-position) and geminal dimethyl groups at the 5-position. With a molecular formula of C₈H₁₁BrO₂ and a molecular weight of 219.08 g·mol⁻¹, this white-to-light-brown crystalline solid exhibits a melting point of approximately 158–160 °C and a predicted density of 1.439 g·cm⁻³.

Molecular Formula C8H11BrO2
Molecular Weight 219.08 g/mol
CAS No. 1195-91-1
Cat. No. B074522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5,5-dimethyl-1,3-cyclohexanedione
CAS1195-91-1
Molecular FormulaC8H11BrO2
Molecular Weight219.08 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C(C(=O)C1)Br)C
InChIInChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3
InChIKeyOCXANUSFMRALNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5,5-dimethyl-1,3-cyclohexanedione (CAS 1195-91-1): Core Chemical Identity & Procurement Baseline


2-Bromo-5,5-dimethyl-1,3-cyclohexanedione (commonly referred to as 2-bromodimedone or bromodimedone) is a cyclic 1,3-diketone substituted with a single bromine atom at the 2-position (α-position) and geminal dimethyl groups at the 5-position. With a molecular formula of C₈H₁₁BrO₂ and a molecular weight of 219.08 g·mol⁻¹, this white-to-light-brown crystalline solid exhibits a melting point of approximately 158–160 °C and a predicted density of 1.439 g·cm⁻³ [1]. The compound is structurally derived from dimedone (5,5-dimethyl-1,3-cyclohexanedione) via monobromination and serves as a strategically functionalized electrophilic building block for heterocyclic synthesis, enzymatic probe applications, and pharmaceutical intermediate production [2].

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione Substitution Risk: Why the 2-Bromo Substituent Cannot Be Exchanged


In procurement for synthetic or biochemical workflows, substituting 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with its nearest in-class congeners—2-chlorodimedone (CAS 7298-89-7), 2,2-dibromodimedone (CAS 21428-65-9), or 2-iododimedone (CAS 98593-03-4)—introduces critical divergences in physicochemical properties, reactivity profiles, and biological specificity that directly compromise experimental outcomes. The C–Br bond (bond dissociation energy ≈ 285 kJ·mol⁻¹) is intrinsically more labile in nucleophilic substitution than the C–Cl bond (≈ 350 kJ·mol⁻¹), while the C–I analog is prone to uncontrolled side reactions due to excessive leaving-group propensity. Furthermore, 2-chlorodimedone is the established substrate for haloperoxidase kinetic assays and cannot be arbitrarily replaced by 2-bromodimedone without re-validating kinetic parameters [1]. The presence of a single bromine atom, as opposed to the 2,2-dibromo derivative, ensures a single electrophilic center, thereby enabling regioselective, monotopic derivatization in heterocyclic synthesis [2].

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: Quantified Performance Differentiation vs. In-Class Analogs


Crystallinity & Purification: Melting Point Advantage Over Chloro and Unsubstituted Analogs

The melting point of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione (158–160 °C) is substantially higher than that of dimedone (147–150 °C), and lies in a distinctly different range compared to 2-chlorodimedone (161–164 °C) [1][2]. The difference of approximately 10 °C relative to dimedone facilitates straightforward crystallization-based purification, while the similarity to the chloro analog highlights that melting point alone is insufficient for differentiation, underscoring the importance of the bromine atom's unique reactivity signature.

Crystallization Solid-state purification Physicochemical profiling

Heterocyclic Synthesis Yields: Incremental Gain Over Chlorodimedone in Thiazole Formation

In a comparative series of thiosemicarbazone cyclocondensations, 2-bromodimedone furnished thiazole derivatives with yields ranging from 71 % to 94 %, outperforming bromoacetophenone-based entries and matching the yields of the more reactive bromoacetylcoumarin [1]. When the same condensation was attempted with 2-chlorodimedone, no conversion was observed under identical conditions (room temperature, THF, 36 h), as the C–Cl bond is insufficiently activated for nucleophilic displacement by thiocarbamides [2][3].

Thiazole synthesis Cyclocondensation Yield optimization

Enzymatic Substrate Discrimination: Differential Kinetic Recognition by Haloperoxidases

Monochlorodimedone (2-chlorodimedone, MCD) is the canonical substrate for quantifying vanadium bromoperoxidase activity, with reported Michaelis constants Kₘ(MCD) ≈ 21 µM and Kₘ(Br⁻) ≈ 1.0 mM . By contrast, 2-bromodimedone is the direct bromination product rather than a conventional substrate, and its presence competitively inhibits MCD bromination (Kᵢ estimated at ~50 µM based on dioxygen‑formation inhibition assays) [1]. This fundamental kinetic distinction means the two compounds cannot be used interchangeably in enzyme activity determinations; substituting 2-bromodimedone for 2-chlorodimedone would invalidate any established haloperoxidase activity assay.

Haloperoxidase kinetics Bromination assay Substrate specificity

Lipophilicity & Membrane Permeability: LogP Differentiation for Drug Design Precursors

The predicted n‑octanol/water partition coefficient (LogP) for 2‑bromo‑5,5‑dimethyl‑1,3‑cyclohexanedione is 1.71, which is significantly higher than that of 2‑chlorodimedone (LogP ≈ 1.18, predicted) and dimedone (LogP ≈ 0.59) . This LogP increment corresponds to an approximate 3.4‑fold increase in lipophilicity relative to the chloro analog and a 13‑fold increase relative to dimedone, indicating superior membrane permeability potential when the compound is used as a synthetic intermediate for CNS‑targeted or cell‑permeable drug candidates.

Lipophilicity ADME prediction Medicinal chemistry

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: Evidence‑Backed Procurement Scenarios for Research & Industry


Medicinal Chemistry: Synthesis of 4,5,6,7‑Tetrahydrobenzothiazole Pharmacophores

2‑Bromodimedone is the exclusive monobrominated cyclic 1,3‑dione that reacts with cyanothioacetamide to generate the 4,5,6,7‑tetrahydrobenzo[d]thiazol‑2‑yl scaffold, a privileged pharmacophore with demonstrated c‑Met, tyrosine kinase, and Pim‑1 inhibitory activities [1]. The chloro analog fails to undergo this cyclocondensation, making 2‑bromodimedone the mandatory procurement choice for this validated antitumor lead‑generation pathway.

Haloperoxidase Biochemical Assays: Product Standard & Inhibition Control

In vanadium‑bromoperoxidase (V‑BPO) kinetic studies, 2‑bromodimedone functions as the authentic bromination product and a competitive inhibitor of monochlorodimedone (MCD) turnover. Its availability as a high‑purity (> 98 %) solid allows it to serve as a quantitative HPLC standard for product calibration and as a probe for distinguishing productive substrate binding from product inhibition in steady‑state kinetic analyses .

Spiro‑Heterocycle Construction via Tetracyanoethylene Adducts

2‑Bromo‑5,5‑dimethyl‑1,3‑cyclohexanedione undergoes exclusive reaction with tetracyanoethylene to yield 6,6‑dimethyl‑4,8‑dioxospiro[2.5]octane‑1,1,2,2‑tetracarbonitrile, a versatile spiro intermediate that further reacts with alcohols, ketoximes, and triarylphosphines to construct 2,3‑dihydrofuran and 4H‑chromene libraries [2]. The spiro‑cyclization is regiospecific to the monobromo derivative and cannot be replicated with the 2,2‑dibromo or 2‑chloro analogs.

CNS‑Directed Fragment Libraries: LogP‑Driven Intermediate Selection

With a LogP of 1.71, 2‑bromodimedone provides a favorable lipophilicity starting point for CNS‑targeted fragment‑based drug discovery. When coupled with phenols, salicylaldehydes, or malononitrile in multi‑component condensations, the resulting benzofuran, chromene, and xanthylium derivatives retain CNS‑compatible physicochemical profiles (LogP 2–4, MW < 450), directly attributable to the brominated dimedone core [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.